molecular formula C15H23N3O4 B1383095 8-tert-Butyl 6-ethyl 6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-6,8(9H)-dicarboxylate CAS No. 1330763-75-1

8-tert-Butyl 6-ethyl 6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-6,8(9H)-dicarboxylate

Cat. No.: B1383095
CAS No.: 1330763-75-1
M. Wt: 309.36 g/mol
InChI Key: WLIXGQMIMFMQML-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo-diazepine class, characterized by a fused bicyclic structure combining imidazole and diazepine rings. The tert-butyl and ethyl ester groups at positions 8 and 6, respectively, confer steric bulk and modulate lipophilicity, which may influence solubility, metabolic stability, and reactivity.

Properties

IUPAC Name

8-O-tert-butyl 6-O-ethyl 5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-6,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-5-21-13(19)11-7-17(14(20)22-15(2,3)4)9-12-6-16-10-18(12)8-11/h6,10-11H,5,7-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIXGQMIMFMQML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC2=CN=CN2C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201109104
Record name 5H-Imidazo[1,5-a][1,4]diazepine-6,8(9H)-dicarboxylic acid, 6,7-dihydro-, 8-(1,1-dimethylethyl) 6-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201109104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330763-75-1
Record name 5H-Imidazo[1,5-a][1,4]diazepine-6,8(9H)-dicarboxylic acid, 6,7-dihydro-, 8-(1,1-dimethylethyl) 6-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330763-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Imidazo[1,5-a][1,4]diazepine-6,8(9H)-dicarboxylic acid, 6,7-dihydro-, 8-(1,1-dimethylethyl) 6-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201109104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

8-tert-Butyl 6-ethyl 6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-6,8(9H)-dicarboxylate (CAS No. 1330763-75-1) is a synthetic compound belonging to the imidazodiazepine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the current understanding of its biological activity, including cytotoxic effects against cancer cell lines and other pharmacological properties.

The molecular formula of this compound is C15H23N3O4, with a molar mass of approximately 309.36 g/mol. The compound is characterized by its unique imidazo[1,5-a][1,4]diazepine framework which contributes to its biological properties.

PropertyValue
Molecular FormulaC15H23N3O4
Molar Mass309.36 g/mol
CAS Number1330763-75-1
Storage ConditionsRoom Temperature

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. One significant study reported that this compound exhibited selective cytotoxicity against several cancerous cell lines while showing minimal effects on normal cells.

Table of IC50 Values Against Various Cell Lines

Cell LineIC50 (µM)
HeLa (Cervical)120
U87 (Glioblastoma)150
EUFA30 (Normal)>200
HEK293 (Normal)>250

These results indicate that the compound has a promising therapeutic index for targeting cancer cells while sparing normal cells.

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Studies suggest that it may activate specific apoptotic pathways leading to cell death. Further research is needed to elucidate the precise molecular mechanisms involved.

Pharmacological Properties

In addition to its cytotoxicity, preliminary studies have indicated potential antimicrobial properties of the compound. It has shown activity against both Gram-positive and Gram-negative bacterial strains:

Table of Antimicrobial Activity

Bacterial StrainActivity
Staphylococcus aureusActive
Escherichia coliActive
Pseudomonas aeruginosaNo activity

Case Studies

A case study involving the administration of this compound in vitro demonstrated significant inhibition of tumor growth in HeLa and U87 cell lines over a period of 48 hours. The results were promising enough to warrant further investigation into its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

(a) 7-tert-Butyl 3-ethyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-3,7(6H)-dicarboxylate (QN-3280)
  • Key Differences :
    • Ring System : Imidazo[1,2-d]diazepine vs. imidazo[1,5-a]diazepine in the target compound.
    • Substituent Positions : tert-Butyl at position 7 and ethyl at position 3 vs. tert-butyl at 8 and ethyl at 4.
  • Properties :
    • Higher steric hindrance at position 7 may reduce reactivity in nucleophilic substitutions.
    • Purity: 95% (industrial grade, suitable for research) .
(b) Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()
  • Key Differences: Core Structure: Imidazo[1,2-a]pyridine vs. imidazo-diazepine. Functional Groups: Bromophenyl and cyano groups enhance electronic diversity.
  • Properties: Lower yield (61%) compared to imidazo-thiazine derivatives (85% in ). Potential as a fluorescent material or pharmaceutical intermediate .
(c) Etizolam ()
  • Key Differences: Core Structure: Thieno-triazolo-diazepine vs. imidazo-diazepine. Substituents: Chlorophenyl and methyl groups confer high GABA receptor affinity.
  • Properties: Pharmacologically active (sedative-hypnotic) with controlled substance status. Highlights the role of aromatic substituents in biological activity .
Table 1: Comparative Analysis of Key Compounds
Compound Name Core Structure Key Substituents Purity/Yield Applications Safety Hazards
Target Compound Imidazo[1,5-a][1,4]diazepine 8-tert-butyl, 6-ethyl Not Reported Research/Pharma Intermediate Toxic if swallowed, aquatic toxicity
QN-3280 () Imidazo[1,2-d][1,4]diazepine 7-tert-butyl, 3-ethyl 95% purity Synthetic Intermediate Same as target compound
CzBBIT () Imidazo[2,1-b][1,3]thiazine Carbazolyl groups 85% yield Organic Electronics Not Specified
Etizolam () Thieno-triazolo-diazepine 2-chlorophenyl, methyl N/A Controlled Substance (Medical) High abuse potential

Preparation Methods

Two-Step Synthesis via Reductive Amination and Cyclization

Source :
This method employs imidazole derivatives as starting materials:

  • Step 1 : Compound 5A2 (212 g, 2.0 mol) reacts with 5A1 (195 g, 2.6 mol) in toluene under reflux with catalytic TsOH·H₂O. The intermediate is isolated as a colorless oil.
  • Step 2 : The crude product undergoes reduction with sodium borohydride (114 g, 3.0 mol) in ethanol at 0°C, followed by extraction and purification to yield the final dicarboxylate.

Key Features :

  • Short synthesis route (2 steps).
  • Uses inexpensive reagents (toluene, sodium borohydride).
  • No explicit yield reported, but the process is described as scalable for industrial production.

Five-Step Synthesis from Imidazole-2-Carbaldehyde

Source :
This route involves sequential functionalization and protection:

Step Reaction Reagents/Conditions Yield
1 Reductive amination Benzylamine, NaBH₃CN, ethanol, 30°C N/A
2 Cyclization with bromoethyl acrylate Methanol, 10–80°C 6.2–17%
3 Debenzylation H₂, Pd/C or Pd(OH)₂, methanol, 50°C 35–42%
4 BOC protection BOC anhydride, triethylamine, ethanol, 25°C 67%
5 Reduction of ester to hydroxymethyl LiAlH₄, THF, -10°C 76%

Overall Yield : ~6.2% (lowest) to 67% (highest step).
Advantages :

  • Uses commercially available starting materials.
  • BOC protection enhances stability for downstream applications.

Comparative Analysis of Methods

Parameter Two-Step Method Five-Step Method
Steps 2 5
Key Reagents TsOH, NaBH₄ Pd/C, BOC anhydride, LiAlH₄
Conditions Reflux (Step 1), 0°C (Step 2) 10–80°C (Step 2), 50°C (Step 3)
Yield Not reported 6.2–76% (step-dependent)
Scalability Industrial-friendly Moderate (requires chromatography)

Critical Considerations

  • Reduction Efficiency : Sodium borohydride (NaBH₄) in ethanol vs. lithium aluminum hydride (LiAlH₄) in THF impacts functional group tolerance and safety.
  • Protective Groups : The BOC group in prevents side reactions during cyclization but adds synthetic steps.
  • Catalytic Hydrogenation : Debenzylation using Pd/C or Pd(OH)₂ is effective but requires careful handling of hydrogen gas.

Optimization Opportunities

Q & A

Q. What are the common synthetic routes for preparing 8-tert-Butyl 6-ethyl 6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-6,8(9H)-dicarboxylate?

The synthesis typically involves three key steps:

Core Formation : Cyclization reactions to construct the imidazo[1,5-a][1,4]diazepine bicyclic framework.

Functionalization : Alkylation to introduce tert-butyl and ethyl groups, often under inert conditions (e.g., nitrogen atmosphere) to prevent side reactions.

Esterification : Attachment of dicarboxylate groups via esterification using activated carbonyl reagents (e.g., DCC/DMAP).
Reaction optimization requires precise control of temperature (e.g., 0–60°C) and solvent selection (e.g., DMF or THF) to maximize yield and purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A multi-technique approach is essential:

  • NMR Spectroscopy : 1H/13C NMR (DMSO-d6 or CDCl3) to verify proton/carbon environments and substituent positions.
  • Mass Spectrometry : HRMS (ESI) for accurate molecular weight confirmation (e.g., theoretical vs. observed mass within ±3 ppm).
  • Infrared Spectroscopy : IR (KBr pellet) to identify functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹).
    Cross-referencing spectral data with analogous compounds ensures structural accuracy .

Q. What solvents and reaction conditions are optimal for purifying this compound?

  • Recrystallization : Use polar aprotic solvents like dichloromethane/hexane mixtures to remove impurities.
  • Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexane (10–50%) for intermediates.
  • Drying Agents : Anhydrous MgSO₄ or Na₂SO₄ for post-reaction workup to eliminate residual moisture .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify low-energy pathways.
  • Condition Screening : Machine learning algorithms analyze experimental variables (e.g., solvent polarity, temperature) to predict optimal conditions.
  • Feedback Loops : Integrate experimental yields with computational data to refine reaction parameters iteratively .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

  • Multi-NMR Techniques : Use DEPT-135, COSY, and HSQC to resolve overlapping signals in complex regions (e.g., diastereotopic protons).
  • Isotopic Labeling : Introduce 13C or 15N labels to track specific atoms in crowded spectra.
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in slow-evaporation setups (e.g., using DCM/ether) .

Q. How does the compound interact with biological targets like GABA-A receptors?

  • Binding Assays : Radioligand displacement studies (e.g., [³H]flumazenil) quantify receptor affinity (IC₅₀ values).
  • Electrophysiology : Patch-clamp recordings on transfected HEK293 cells measure chloride ion flux modulation.
  • In Silico Docking : Molecular dynamics simulations predict binding poses within receptor pockets .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • pH Stability Profiling : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 37°C.
  • Metabolic Studies : Use liver microsomes (human/rat) to identify cytochrome P450-mediated metabolites.
  • Forced Degradation : Expose to heat (60°C), light (UV), and oxidants (H₂O₂) to identify degradation pathways .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data across studies?

  • Dose-Response Reproducibility : Validate assays with internal controls (e.g., positive/negative reference compounds).
  • Cell Line Variability : Test activity across multiple cell lines (e.g., HEK293 vs. primary neurons) to rule out model-specific effects.
  • Pharmacokinetic Factors : Measure plasma protein binding and bioavailability to correlate in vitro vs. in vivo efficacy .

Q. What steps mitigate variability in synthetic yields between batches?

  • Inert Atmosphere : Use Schlenk lines for moisture-sensitive steps (e.g., alkylation).
  • Reagent Purity : Pre-dry solvents (e.g., molecular sieves for THF) and use fresh catalysts (e.g., Pd/C for hydrogenation).
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-situ FTIR) to track reaction progress .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepConditionsYield (%)Reference
CyclizationDMF, 60°C, 12 hr61–75
AlkylationNaH, THF, 0°C → RT55–68
EsterificationDCC, DMAP, CH₂Cl₂, 24 hr70–85

Q. Table 2. Stability Under Stress Conditions

ConditionDegradation ProductsHalf-Life (h)Reference
pH 2.0 (HCl)Hydrolyzed ester4.2
UV Light (254 nm)Ring-opened byproducts8.5
40°C, 75% RHDimerization120

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-tert-Butyl 6-ethyl 6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-6,8(9H)-dicarboxylate
Reactant of Route 2
Reactant of Route 2
8-tert-Butyl 6-ethyl 6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-6,8(9H)-dicarboxylate

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